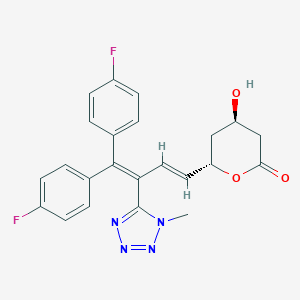![molecular formula C9H16N2O B038426 1H-Indole-2-carboxamide,octahydro-,[2S-(2-alpha-,3a-bta-,7a-bta-)]-(9CI) CAS No. 115238-28-3](/img/structure/B38426.png)
1H-Indole-2-carboxamide,octahydro-,[2S-(2-alpha-,3a-bta-,7a-bta-)]-(9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Indole-2-carboxamide, octahydro-,[2S-(2-alpha-,3a-bta-,7a-bta-)]-(9CI) is a chemical compound that has attracted the attention of scientists due to its potential applications in scientific research. This compound is a derivative of indole and has been synthesized using various methods.
Mécanisme D'action
The mechanism of action of 1H-Indole-2-carboxamide, octahydro-,[2S-(2-alpha-,3a-bta-,7a-bta-)]-(9CI) is not well understood. However, it has been reported to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. It has also been shown to inhibit the activity of enzymes involved in the biosynthesis of ergosterol, a component of fungal cell membranes. Additionally, this compound has been reported to exhibit antibacterial activity by inhibiting the activity of bacterial DNA gyrase.
Biochemical and Physiological Effects:
1H-Indole-2-carboxamide, octahydro, [2S-(2-alpha-,3a-bta-,7a-bta-)]-(9CI) has been reported to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. Additionally, this compound has been reported to inhibit the activity of enzymes involved in the biosynthesis of ergosterol, a component of fungal cell membranes. It has also been shown to exhibit antibacterial activity by inhibiting the activity of bacterial DNA gyrase.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 1H-Indole-2-carboxamide, octahydro, [2S-(2-alpha-,3a-bta-,7a-bta-)]-(9CI) in lab experiments include its potential applications in scientific research, its ability to inhibit the growth of cancer cells, and its broad-spectrum antimicrobial activity. However, the limitations of using this compound in lab experiments include its limited solubility in water and its potential toxicity to cells at high concentrations.
Orientations Futures
There are several future directions for the study of 1H-Indole-2-carboxamide, octahydro, [2S-(2-alpha-,3a-bta-,7a-bta-)]-(9CI). These include the synthesis of new derivatives with improved biological activities, the study of the mechanism of action of this compound, and the development of new therapeutic agents based on this compound. Additionally, the potential use of this compound as a starting material for the synthesis of other indole derivatives with potential biological activities should be explored.
Conclusion:
In conclusion, 1H-Indole-2-carboxamide, octahydro, [2S-(2-alpha-,3a-bta-,7a-bta-)]-(9CI) is a chemical compound that has potential applications in scientific research. This compound has been synthesized using various methods and has been reported to exhibit anticancer, antifungal, and antimicrobial activities. It has also been studied for its potential use in the treatment of neurological disorders. However, further studies are needed to fully understand the mechanism of action of this compound and to explore its potential as a therapeutic agent.
Méthodes De Synthèse
1H-Indole-2-carboxamide, octahydro-,[2S-(2-alpha-,3a-bta-,7a-bta-)]-(9CI) can be synthesized using various methods. One of the commonly used methods is the reaction between indole-2-carboxylic acid and sodium borohydride in the presence of acetic acid. This reaction leads to the formation of the desired compound in good yields. Other methods involve the use of different reducing agents such as lithium aluminum hydride and sodium cyanoborohydride.
Applications De Recherche Scientifique
1H-Indole-2-carboxamide, octahydro-,[2S-(2-alpha-,3a-bta-,7a-bta-)]-(9CI) has potential applications in scientific research. This compound has been reported to exhibit anticancer, antifungal, and antimicrobial activities. It has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, this compound has been used as a starting material for the synthesis of other indole derivatives with potential biological activities.
Propriétés
Numéro CAS |
115238-28-3 |
|---|---|
Formule moléculaire |
C9H16N2O |
Poids moléculaire |
168.24 g/mol |
Nom IUPAC |
(2S,3aS,7aS)-2,3,3a,4,5,6,7,7a-octahydro-1H-indole-2-carboxamide |
InChI |
InChI=1S/C9H16N2O/c10-9(12)8-5-6-3-1-2-4-7(6)11-8/h6-8,11H,1-5H2,(H2,10,12)/t6-,7-,8-/m0/s1 |
Clé InChI |
LGNJUPFFTXYXON-FXQIFTODSA-N |
SMILES isomérique |
C1CC[C@H]2[C@@H](C1)C[C@H](N2)C(=O)N |
SMILES |
C1CCC2C(C1)CC(N2)C(=O)N |
SMILES canonique |
C1CCC2C(C1)CC(N2)C(=O)N |
Synonymes |
1H-Indole-2-carboxamide,octahydro-,[2S-(2-alpha-,3a-bta-,7a-bta-)]-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl {3-[(4-bromo-2-fluorophenyl)methyl]-7-chloro-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl}acetate](/img/structure/B38343.png)
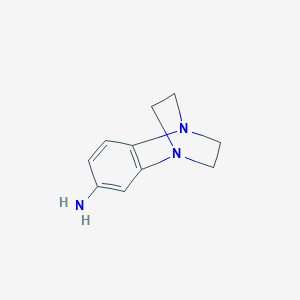


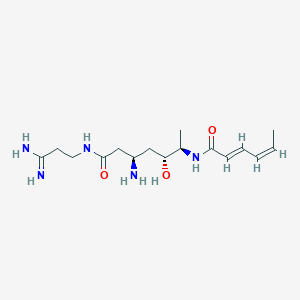
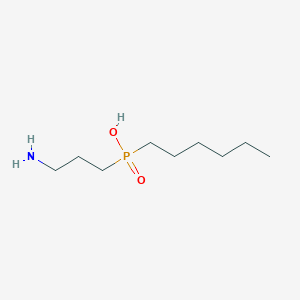


![5-Ethoxy-5H-benzo[7]annulene](/img/structure/B38368.png)

![(1S,4S)-2-Benzyl-2,5-diazabicyclo[2.2.1]heptane Dihydrobromide](/img/structure/B38373.png)
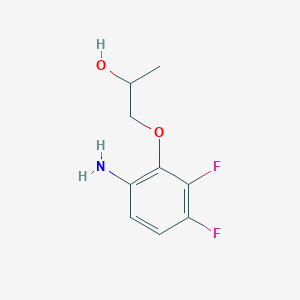
![Pyridin-4-ylmethyl 2-[[2-[[2-[[2-[2-[2-[(2-amino-3-phenylpropanoyl)amino]propanoylamino]propanoylamino]-3-(4-nitrophenyl)propanoyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoate](/img/structure/B38379.png)
